molecular formula C17H13Cl2N3O2 B11036647 2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one

2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one

Cat. No.: B11036647
M. Wt: 362.2 g/mol
InChI Key: PIBMFKXZXYLQER-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and phenylcarbonyl groups attached to a dihydropyrimidinone core, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloroaniline with benzoyl chloride to form an intermediate, which is then cyclized with appropriate reagents to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-dichlorophenyl)amino]phenylacetate
  • 2-[(2,6-dichlorophenyl)amino]benzenemethanol
  • 2-[(2,6-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Uniqueness

What sets 2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one apart is its unique combination of dichlorophenyl and phenylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

4-benzoyl-2-(2,4-dichloroanilino)-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C17H13Cl2N3O2/c18-11-6-7-13(12(19)8-11)20-17-21-14(9-15(23)22-17)16(24)10-4-2-1-3-5-10/h1-8,14H,9H2,(H2,20,21,22,23)

InChI Key

PIBMFKXZXYLQER-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(NC1=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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